molecular formula C8H9NO2 B196280 2-Phenylglycine CAS No. 2835-06-5

2-Phenylglycine

Cat. No. B196280
CAS RN: 2835-06-5
M. Wt: 151.16 g/mol
InChI Key: ZGUNAGUHMKGQNY-UHFFFAOYSA-N
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Description

2-Phenylglycine is an organic compound with the formula C6H5CH(NH2)CO2H. It is a non-proteinogenic alpha amino acid related to alanine, but with a phenyl group in place of the methyl group . It is a white solid and exhibits some biological activity .


Synthesis Analysis

2-Phenylglycine can be prepared from benzaldehyde by amino cyanation (Strecker synthesis). It can also be prepared from glyoxal and by reductive amination of phenylglyoxylic acid . An improved L-phenylglycine synthesis pathway was built in Escherichia coli resulting in 0.23 mM L-phg production from 10 mM L-phenylalanine .


Molecular Structure Analysis

The molecular formula of 2-Phenylglycine is C8H9NO2 . The 3D structure of 2-Phenylglycine can be viewed using Java or Javascript .


Chemical Reactions Analysis

The ester methyl α‐phenylglycinate is used to convert carboxylic acids into homologated unsaturated ketones. These reactions proceed via cyclization of phenylglycinamides to oxazolones, which can be reductively cleaved with chromous reagents .


Physical And Chemical Properties Analysis

2-Phenylglycine is a white solid . It has a molecular weight of 151.1626 .

Scientific Research Applications

Synthesis of Pharmaceuticals

2-Amino-2-phenylacetic acid is a key intermediate in the synthesis of various pharmaceuticals. It is particularly important in the production of semisynthetic antibiotics . The compound’s ability to be transformed into different derivatives makes it valuable for creating a wide range of medicinal compounds.

Enzymatic Resolution

The compound is used in the enantioselective synthesis of amino acids, which are crucial for producing optically active pharmaceuticals . This process involves the selective transformation of one enantiomer over another, which is essential for the activity of many drugs.

Cyclooxygenase Inhibition

As a selective inhibitor of cyclooxygenase 2 (COX-2) , 2-Phenylglycine exhibits anti-inflammatory activity . This application is significant in the development of anti-inflammatory drugs, where selective inhibition of COX-2 is preferable.

Chemical Research and Analysis

In chemical research, 2-Phenylglycine is used in UV photofragmentation studies to understand the structural isomers of biomolecules . This application is crucial for the identification and analysis of complex organic compounds.

Biochemical Studies

The compound’s derivatives are used in biochemical studies to investigate the mechanisms of enzyme action and protein synthesis . These studies can lead to a better understanding of biological processes and the development of new biotechnological applications.

Material Science

In material science, derivatives of 2-Phenylglycine are explored for their potential in creating new materials with specific properties, such as photoinitiators for polymerization processes . This application is important for the development of advanced materials with tailored characteristics.

Safety and Hazards

2-Phenylglycine is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Research into therapeutic peptides, including 2-Phenylglycine, has made great progress in the last decade thanks to new production, modification, and analytic technologies . The development of peptide drugs has thus become one of the hottest topics in pharmaceutical research .

properties

IUPAC Name

2-amino-2-phenylacetic acid
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InChI

InChI=1S/C8H9NO2/c9-7(8(10)11)6-4-2-1-3-5-6/h1-5,7H,9H2,(H,10,11)
Source PubChem
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InChI Key

ZGUNAGUHMKGQNY-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1=CC=C(C=C1)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C8H9NO2
Source PubChem
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DSSTOX Substance ID

DTXSID70862455
Record name DL-Phenylglycine
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Molecular Weight

151.16 g/mol
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Physical Description

Solid
Record name 2-Phenylglycine
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Solubility

115 mg/mL at 100 °C
Record name 2-Phenylglycine
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Product Name

2-Amino-2-phenylacetic acid

CAS RN

2835-06-5, 2935-35-5, 69-91-0
Record name DL-Phenylglycine
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Record name alpha-Phenylgycine
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Record name L-Phenylglycine
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Record name Benzeneacetic acid, .alpha.-amino-
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Melting Point

290 °C
Record name 2-Phenylglycine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

ANone: 2-Phenylglycine has the molecular formula C8H9NO2 and a molecular weight of 151.16 g/mol.

A: Yes, various spectroscopic techniques have been employed to characterize 2-Phenylglycine and its derivatives. For instance, proton NMR analysis was used to investigate the conformation of N-benzoyl-2-phenylglycine derivatives, revealing that they exist exclusively in the trans rotameric conformation in solution. [] UV-visible spectroscopy, in conjunction with chemometric analysis, has been used to determine the enantiomeric composition of 2-Phenylglycine in cyclodextrin guest-host complexes. []

A: Research on N-(phenylsulfonyl)-2-phenylglycine aldose reductase inhibitors revealed that the S-enantiomers exhibited significantly higher potency compared to their corresponding R-enantiomers. The extent of this enantioselectivity varied depending on the substituents on the aromatic ring. [, ]

A: Studies comparing N-benzoyl and N-(phenylsulfonyl) amino acid aldose reductase inhibitors showed that N-methyl and N-phenyl substitutions had minimal impact on the inhibitory activity of N-(phenylsulfonyl) amino acids. Conversely, similar substitutions in the N-benzoyl series, particularly N-phenyl, led to a notable increase in inhibitory activity. []

A: Investigation of N-(phenylsulfonyl)anthranilic acids, where an aromatic ring is directly incorporated into the glycine side chain, showed that these compounds generally exhibited lower inhibitory activity against aldose reductase compared to the corresponding N-(phenylsulfonyl)glycines. This suggests that direct incorporation of an aromatic ring in this manner can decrease the affinity for aldose reductase. []

A: Research indicates that silica aerogels functionalized with chelate complexes of palladium and 2-Phenylglycine derivatives can exhibit catalytic activity. These aerogels demonstrated catalytic activity in hydrogenation reactions of C=C, C≡C, and C=O bonds, with the activity and selectivity dependent on the specific structure of the amino acid complex. []

A: Studies on D,L-2-Phenylglycine alkyl esters have shown anti-inflammatory, analgesic, and spasmolytic activities in various animal models. These compounds demonstrated efficacy against carrageenan, dextran, and kaolin-induced edema in rats and inhibited granuloma development. [, ]

A: High-performance liquid chromatography (HPLC) is a commonly used technique. For instance, 2-Phenylglycine inhibitors were derivatized with R-α-methylbenzylamine, and the resulting diastereomers were separated using normal-phase HPLC with a silica stationary phase and mixtures of methanol, ethanol, or acetonitrile in chloroform. []

A: One approach involves using UV-visible spectroscopy in conjunction with chemometric analysis of cyclodextrin guest-host complexes. Multivariate analysis of spectral data from solutions containing 2-phenylglycine/β-cyclodextrin complexes allowed for the prediction of enantiomeric purity with good accuracy. []

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